molecular formula C16H17N5O2S B2385941 2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 874467-60-4

2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2385941
CAS No.: 874467-60-4
M. Wt: 343.41
InChI Key: MWNXWGSWHYFACS-UHFFFAOYSA-N
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Description

This compound features a tetrazole core substituted with a 2-ethylphenyl group at the 1-position, linked via a sulfanyl (thioether) bridge to an acetamide moiety. The acetamide nitrogen is further substituted with a furan-2-ylmethyl group.

Properties

IUPAC Name

2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-2-12-6-3-4-8-14(12)21-16(18-19-20-21)24-11-15(22)17-10-13-7-5-9-23-13/h3-9H,2,10-11H2,1H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNXWGSWHYFACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrazole Ring Formation

The 1-(2-ethylphenyl)-1H-tetrazol-5-thiol precursor is synthesized via Huisgen 1,3-dipolar cycloaddition between 2-ethylphenyl isonitrile and sodium azide in the presence of a thiol source (e.g., H₂S or thiourea). The reaction proceeds under reflux in dimethylformamide (DMF) at 110°C for 12–24 hours, achieving 70–78% yields.

Reaction Scheme
$$
\text{2-Ethylphenyl isonitrile} + \text{NaN}3 + \text{H}2\text{S} \rightarrow \text{1-(2-Ethylphenyl)-1H-tetrazol-5-thiol} + \text{NH}_3
$$

Key parameters:

  • Solvent: DMF or acetonitrile
  • Temperature: 100–120°C
  • Catalysts: None required

Acetamide Intermediate Synthesis

2-Chloro-N-[(furan-2-yl)methyl]acetamide is prepared by reacting chloroacetyl chloride with furfurylamine in dichloromethane (DCM) under ice-cooling. Triethylamine (TEA) neutralizes HCl, yielding 82–88% after recrystallization.

Reaction Conditions

  • Molar ratio: 1:1.2 (chloroacetyl chloride:furfurylamine)
  • Solvent: DCM
  • Temperature: 0–5°C → room temperature
  • Purification: Ethanol/water recrystallization

Thioether Linkage Formation

The final step involves nucleophilic substitution between 1-(2-ethylphenyl)-1H-tetrazol-5-thiol and 2-chloro-N-[(furan-2-yl)methyl]acetamide. Potassium carbonate (K₂CO₃) in acetone facilitates deprotonation at 60°C for 6 hours.

Optimized Protocol

  • Solvent: Acetone
  • Base: K₂CO₃ (2.5 equiv)
  • Yield: 75–85%
  • Purity: >95% (HPLC)

Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time to 30 minutes for the thioether coupling step, improving yields to 88%. This method minimizes side products like disulfides.

Advantages

  • Energy efficiency
  • Reduced reaction time (30 min vs. 6 hours)
  • Enhanced selectivity

Catalytic Approaches

Indium chloride (InCl₃) in ethanol/water (50% v/v) under ultrasound irradiation (40°C, 20 minutes) achieves 90% yield for analogous acetamide derivatives. This green chemistry approach avoids harsh bases.

Conditions

  • Catalyst: 20 mol% InCl₃
  • Solvent: 50% ethanol
  • Ultrasound frequency: 25 kHz

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, tetrazole-H), 7.45–7.30 (m, 4H, Ar-H), 6.50–6.20 (m, 3H, furan-H), 4.45 (d, 2H, CH₂), 2.65 (q, 2H, CH₂CH₃), 1.25 (t, 3H, CH₃).
  • ¹³C NMR: 168.5 (C=O), 152.3 (tetrazole-C), 142.1 (furan-C), 130.2–125.4 (Ar-C), 35.2 (CH₂), 22.1 (CH₂CH₃), 14.0 (CH₃).

Mass Spectrometry

  • ESI-MS: m/z 398.1 [M+H]⁺ (calc. 398.4).
  • Fragmentation peaks at m/z 255.1 (tetrazole-thioether) and 143.0 (furan-methylacetamide).

Comparative Analysis of Methods

Method Yield (%) Time Key Advantage
Conventional 75–85 6 hours Simplicity
Microwave-assisted 88 30 minutes Speed
Ultrasound/InCl₃ 90 20 minutes Green chemistry compatibility

Challenges and Solutions

Side Reactions

  • Disulfide formation: Minimized using inert atmosphere (N₂).
  • Tetrazole ring opening: Controlled by maintaining pH < 8.

Purification

  • Column chromatography: Silica gel, ethyl acetate/hexane (3:7).
  • Recrystallization: Ethanol/water (4:1).

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing tetrazole rings often exhibit antimicrobial properties. The specific compound under consideration may inhibit bacterial growth through mechanisms that involve enzyme inhibition or receptor modulation. Preliminary studies suggest that derivatives of this compound could show significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The unique structure of this compound positions it as a candidate for anticancer drug development. Tetrazole derivatives have been associated with various mechanisms of action in cancer cells, including apoptosis induction and cell cycle arrest. Empirical studies are necessary to elucidate the specific pathways involved and the efficacy of this compound in different cancer models.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (the effects of the drug on the body) and pharmacokinetics (the body's effect on the drug) of this compound is crucial for its application in therapeutic settings. Research focusing on absorption, distribution, metabolism, and excretion (ADME) profiles will provide insights into optimal dosing regimens and potential side effects.

Enzyme Inhibition Studies

The compound may serve as a valuable tool in enzyme inhibition studies. Its structural similarity to natural substrates allows it to act as a competitive inhibitor for certain enzymes, making it useful for investigating enzyme kinetics and mechanisms.

Synthesis and Industrial Applications

The synthesis of 2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Tetrazole Ring : This can be achieved by reacting an appropriate aniline derivative with sodium azide.
  • Sulfanyl Group Introduction : Utilizing thiol reagents to introduce the sulfanyl group into the molecular structure.
  • Acetamide Substitution : Reacting the resulting sulfanyl tetrazole with an acetamide derivative under controlled conditions.

These steps must be optimized for yield and purity to ensure that the final product is suitable for research applications.

Summary Table of Applications

Application AreaSpecific Use CasesPotential Outcomes
Medicinal ChemistryAntimicrobial agentsInhibition of bacterial growth
Anticancer drug developmentInduction of apoptosis in cancer cells
Biological ResearchEnzyme inhibition studiesInsights into enzyme kinetics
Pharmacokinetic profilingOptimized dosing regimens
SynthesisMulti-step organic synthesisHigh-yield production methods

Mechanism of Action

The mechanism of action of 2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects . The compound may inhibit certain enzymes or modulate receptor activity, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following table highlights key structural differences and similarities between the target compound and analogous molecules:

Compound Name/Structure Heterocyclic Core Key Substituents Biological Activity Reference
2-{[1-(2-Ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide 1,2,3,4-Tetrazole 2-Ethylphenyl, furan-2-ylmethyl Inferred anti-inflammatory* N/A
2-(1-Methyl-1H-tetrazol-5-yl)sulfanyl-N-(9-ethyl-9H-carbazol-3-yl)acetamide (Compound 12) 1,2,3,4-Tetrazole Carbazole Antifungal (vs. Candida spp.)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole Furan-2-yl, amino group Anti-exudative (AEA)
2-Amino-N-[(1S)-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide (14g-L) 1,2,3,4-Tetrazole Peptide chain Alanine racemase inhibition
N-[4-({[(2R,4S,5R)-5-[3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl]-1-azabicyclo[2.2.2]octan-2-yl]methyl}sulfamoyl)phenyl]acetamide Pyrazole Furan-2-yl, bicyclic scaffold Antiproliferative (HSP40/JDP inhibition)

Notes:

  • Tetrazole vs. Triazole : Tetrazoles (as in the target compound) exhibit higher metabolic stability and acidity (pKa ~4.5), enhancing membrane permeability, whereas triazoles (e.g., ) are less acidic but often used in antifungal agents .

Structure-Activity Relationships (SAR)

  • Tetrazole Core : Essential for metal-binding (e.g., zinc in enzymes) and stability in physiological conditions .
  • Furan-2-yl Group : Enhances anti-inflammatory activity via π-π stacking with COX-2 .
  • Ethylphenyl vs. Carbazole : Ethylphenyl improves lipophilicity (clogP ~3.5), whereas carbazole’s bulk may limit tissue penetration .

Biological Activity

The compound 2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a synthetic organic molecule that has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H23N5OSC_{17}H_{23}N_{5}OS, with a molecular weight of approximately 345.46 g/mol. The structure incorporates a tetrazole ring, a sulfanyl group, and an acetamide moiety, which contribute to its diverse reactivity and biological profile.

PropertyValue
Molecular FormulaC17H23N5OS
Molecular Weight345.46 g/mol
IUPAC NameThis compound

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The tetrazole moiety is known for its bioisosteric properties, allowing it to mimic carboxylic acids in enzyme interactions. The sulfanyl group enhances the compound's reactivity, potentially influencing its binding affinity to proteins and enzymes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that could protect cells from oxidative stress.
  • Antimicrobial Effects : The presence of the furan ring may enhance the compound's ability to disrupt microbial cell membranes.

Research Findings

Recent studies have investigated the biological activities of similar compounds with tetrazole and sulfanyl functionalities. For instance:

  • Anticancer Activity : Compounds with tetrazole rings have shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives exhibited IC50 values in the low micromolar range against breast cancer cells .
  • Antimicrobial Properties : Research indicates that sulfanyl-containing compounds can exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function .
  • Neuroprotective Effects : Some tetrazole derivatives have been studied for their neuroprotective properties in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease .

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Study on Anticancer Activity : A series of tetrazole derivatives were synthesized and evaluated for their anticancer properties using MTT assays. Compounds with specific substitutions on the phenyl ring demonstrated enhanced activity against A549 lung cancer cells .
  • Antimicrobial Evaluation : A study assessing the antimicrobial efficacy of sulfanyl-substituted tetrazoles found that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

Q & A

Basic: How can researchers optimize the synthesis of this compound to achieve high yield and purity?

Answer:
Synthesis optimization requires careful control of reaction conditions. A typical protocol involves refluxing equimolar concentrations of precursor molecules (e.g., tetrazole derivatives and furan-methyl acetamide intermediates) at 150°C using pyridine and zeolite (Y-H) as catalysts . Key parameters include:

  • Temperature: Maintained at 150°C to ensure efficient cyclization of the tetrazole ring.
  • Catalysts: Pyridine acts as a base, while zeolite enhances regioselectivity.
  • Workup: Distillation of excess pyridine followed by recrystallization in ethanol minimizes impurities .
    Post-synthesis, purity is validated via HPLC (>95% purity threshold) and NMR spectroscopy to confirm structural integrity .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify functional groups (e.g., sulfanyl, furan, tetrazole) and confirm substitution patterns .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects side products; methods often use C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected m/z for C19H20N5O2S: ~394.13) .

Advanced: How can researchers design experiments to evaluate the compound’s biological activity against microbial targets?

Answer:

  • Assay Design:
    • Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
    • Time-Kill Curves: Assess bactericidal vs. bacteriostatic effects over 24 hours .
  • Mechanistic Probes:
    • Use fluorescence-based assays (e.g., SYTOX Green) to evaluate membrane disruption.
    • Compare activity to structurally similar analogs (e.g., chlorine or methoxy substitutions on the phenyl ring) to identify critical pharmacophores .

Advanced: How can structural modifications enhance the compound’s selectivity in enzyme inhibition studies?

Answer:

  • Rational Design:
    • Introduce electron-withdrawing groups (e.g., -Cl, -NO2) at the phenyl ring to improve binding to hydrophobic enzyme pockets .
    • Replace the furan methyl group with bulkier substituents (e.g., benzyl) to reduce off-target effects .
  • Computational Modeling:
    • Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., cytochrome P450) .
    • Validate predictions via kinetic assays (e.g., IC50 determination) .

Advanced: How should researchers address contradictory data in biological activity across studies?

Answer:

  • Variable Analysis:
    • Environmental Factors: Test activity under varying pH (5–9) and ionic strength to assess stability-dependent discrepancies .
    • Cell Line Variability: Use standardized cell lines (e.g., ATCC-certified HeLa) to minimize genetic drift effects .
  • Meta-Analysis:
    • Compare datasets from independent studies (e.g., PubChem BioAssay) to identify consensus targets .

Advanced: What computational strategies predict the compound’s interactions with biological membranes?

Answer:

  • Molecular Dynamics (MD) Simulations:
    • Use GROMACS to model lipid bilayer penetration (e.g., POPC membranes) .
    • Calculate free energy profiles (PMF) for membrane translocation .
  • QSAR Modeling:
    • Correlate logP values (experimental or predicted) with observed permeability in Caco-2 cell assays .

Advanced: How can researchers assess the compound’s stability under varying storage conditions?

Answer:

  • Stress Testing:
    • Thermal Stability: Incubate at 40°C, 60°C, and 80°C for 4 weeks; monitor degradation via HPLC .
    • Photostability: Expose to UV light (320–400 nm) and quantify decomposition products .
  • Solution Stability:
    • Test in buffers (pH 3–10) at 25°C; use LC-MS to identify hydrolysis products (e.g., cleavage of the sulfanyl bond) .

Advanced: What strategies improve the compound’s solubility for in vivo studies?

Answer:

  • Co-Solvent Systems: Use DMSO:PBS (≤10% v/v) or cyclodextrin-based formulations .
  • Prodrug Design: Introduce phosphate esters at the acetamide group to enhance aqueous solubility .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Advanced: How can reaction mechanisms for key synthetic steps be elucidated?

Answer:

  • Kinetic Studies:
    • Monitor intermediate formation via in situ FTIR during tetrazole ring closure .
  • Isotopic Labeling:
    • Use 15N-labeled hydrazine precursors to trace nitrogen incorporation into the tetrazole ring .
  • DFT Calculations:
    • Simulate energy barriers for sulfanyl-acetamide bond formation using Gaussian 16 .

Advanced: What in vitro and in vivo models are appropriate for toxicity profiling?

Answer:

  • In Vitro:
    • Hepatotoxicity: Use HepG2 cells with ALT/AST release assays .
    • Genotoxicity: Ames test (TA98 strain) to detect mutagenicity .
  • In Vivo:
    • Acute toxicity in zebrafish embryos (LC50 determination) .
    • Subchronic dosing in rodents (28-day OECD 407 guideline) .

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